2,4-Bis(methylthio)pyrimidine
Overview
Description
2,4-Bis(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S2 It is a derivative of pyrimidine, where two methylthio groups are attached at the 2nd and 4th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)pyrimidine typically involves the methylation of 2-thiouracil. The process starts with the commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone using methyl iodide under basic conditions (room temperature, overnight, 88% yield). This intermediate can then be further methylated to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis starting from readily available precursors like 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methylthio groups can be replaced by other nucleophiles.
Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with cyanide ions results in the formation of cyanopyrimidines .
Scientific Research Applications
2,4-Bis(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: This compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylthio)pyrimidine involves its interaction with various molecular targets. The methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Bis(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: This compound has chlorine atoms instead of methylthio groups and exhibits different reactivity and applications.
2,4-Dimethoxypyrimidine: With methoxy groups, this derivative has distinct chemical properties and uses.
Uniqueness: The presence of methylthio groups in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyrimidine derivatives .
Properties
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUITROLMFEFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344713 | |
Record name | Pyrimidine, 2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5909-26-2 | |
Record name | Pyrimidine, 2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2,4-bis(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?
A1: 2,4-Bis(methylthio)pyrimidines exhibit unusual regioselectivity in palladium-catalyzed cross-coupling reactions compared to their 2,4-dichloropyrimidine counterparts []. When reacting with benzylzinc reagents, the reaction preferentially occurs at the 2-methylthio position, offering new possibilities for the regioselective synthesis of substituted pyrimidines and other heterocycles.
Q2: How can 2,4-bis(methylthio)pyrimidines be synthesized directly?
A2: A novel method allows for the direct synthesis of 2,4-bis(methylthio)pyrimidines [, ]. This reaction involves treating ketones with triflic anhydride and methyl thiocyanate. This straightforward approach provides a more accessible route to these valuable compounds.
Q3: Has 2,4-bis(methylthio)pyrimidine been identified in natural sources?
A3: Interestingly, this compound, specifically 5-bromo-2,4-bis(methylthio)pyrimidine, has been identified as a significant component (7.8%) in the seed oil of Azanza garckeana []. This discovery suggests potential biological activity and applications for this pyrimidine derivative.
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